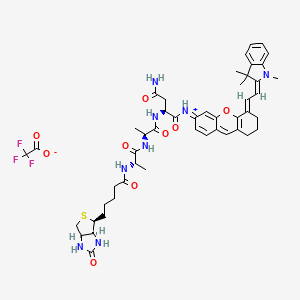

HCy-AAN-Bio

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C48H57F3N8O9S |

|---|---|

Molecular Weight |

979.1 g/mol |

IUPAC Name |

[(2S)-2-[[(2S)-2-[[(2S)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]propanoyl]amino]propanoyl]amino]-4-amino-4-oxobutanoyl]-[(5E)-5-[(2E)-2-(1,3,3-trimethylindol-2-ylidene)ethylidene]-7,8-dihydro-6H-xanthen-3-ylidene]azanium;2,2,2-trifluoroacetate |

InChI |

InChI=1S/C46H56N8O7S.C2HF3O2/c1-25(48-39(56)16-9-8-15-36-40-33(24-62-36)52-45(60)53-40)42(57)49-26(2)43(58)51-32(23-38(47)55)44(59)50-30-19-17-28-21-29-12-10-11-27(41(29)61-35(28)22-30)18-20-37-46(3,4)31-13-6-7-14-34(31)54(37)5;3-2(4,5)1(6)7/h6-7,13-14,17-22,25-26,32-33,36,40H,8-12,15-16,23-24H2,1-5H3,(H2,47,55)(H,48,56)(H,49,57)(H,51,58)(H2,52,53,60);(H,6,7)/b27-18+,37-20+,50-30?;/t25-,26-,32-,33-,36-,40-;/m0./s1 |

InChI Key |

HMIAHFZVUJULNW-SFVHFNRMSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)N)C(=O)[NH+]=C1C=CC2=CC3=C(/C(=C/C=C/4\C(C5=CC=CC=C5N4C)(C)C)/CCC3)OC2=C1)NC(=O)CCCC[C@H]6[C@@H]7[C@H](CS6)NC(=O)N7.C(=O)(C(F)(F)F)[O-] |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)[NH+]=C1C=CC2=CC3=C(C(=CC=C4C(C5=CC=CC=C5N4C)(C)C)CCC3)OC2=C1)NC(=O)CCCCC6C7C(CS6)NC(=O)N7.C(=O)(C(F)(F)F)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

Genetic Factors Influencing Homocysteine Levels: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the genetic factors that play a crucial role in regulating homocysteine levels. Elevated homocysteine, or hyperhomocysteinemia, is a recognized risk factor for various complex disorders, making the study of its genetic determinants a critical area of research for diagnostics and therapeutics. This document details the key genes and their polymorphisms, their quantitative impact on homocysteine concentrations, and the experimental protocols used to assess these genetic and biochemical markers.

Introduction to Homocysteine Metabolism

Homocysteine is a sulfur-containing amino acid that serves as a critical intermediate in two major metabolic pathways: remethylation and transsulfuration .[1] The balance between these pathways is essential for maintaining normal homocysteine levels.

-

Remethylation Pathway: Homocysteine is converted back to methionine. This process is primarily catalyzed by methionine synthase (MTR), which utilizes methylcobalamin (a form of vitamin B12) as a cofactor and 5-methyltetrahydrofolate (5-MTHF) as a methyl donor.[1] 5-MTHF is generated from 5,10-methylenetetrahydrofolate by the enzyme methylenetetrahydrofolate reductase (MTHFR). An alternative remethylation pathway, primarily active in the liver, is catalyzed by betaine-homocysteine S-methyltransferase (BHMT), which uses betaine as the methyl donor.

-

Transsulfuration Pathway: Homocysteine is irreversibly converted to cysteine. This pathway is dependent on vitamin B6 and involves two key enzymes: cystathionine β-synthase (CBS), which condenses homocysteine with serine to form cystathionine, and cystathionine γ-lyase (CTH), which then cleaves cystathionine to produce cysteine.[2]

Genetic variations in the enzymes and cofactors involved in these pathways can disrupt the delicate balance of homocysteine metabolism, leading to its accumulation in the plasma.

Key Genes and Polymorphisms Influencing Homocysteine Levels

Several genes have been identified as major contributors to the genetic regulation of homocysteine levels. Polymorphisms within these genes can lead to altered enzyme activity and, consequently, elevated homocysteine concentrations.

Methylenetetrahydrofolate Reductase (MTHFR)

The MTHFR gene is one of the most extensively studied genes in relation to homocysteine metabolism.[3] Two common functional polymorphisms, C677T and A1298C, have been shown to impact MTHFR enzyme activity.

-

C677T (rs1801133): This polymorphism results in an alanine-to-valine substitution at codon 222, leading to a thermolabile enzyme with reduced activity.[4] Individuals with the homozygous TT genotype have significantly higher plasma homocysteine levels, particularly in the context of low folate status. The heterozygous CT genotype also results in a moderate reduction in enzyme activity.

-

A1298C (rs1801131): This variant leads to a glutamate-to-alanine substitution at codon 429 and also results in decreased MTHFR activity, although to a lesser extent than the C677T polymorphism.

Cystathionine β-Synthase (CBS)

Mutations in the CBS gene are the primary cause of classic homocystinuria, a rare autosomal recessive disorder characterized by markedly elevated levels of homocysteine. Over 150 mutations have been identified in the CBS gene. Common mutations include I278T and G307S. While severe mutations lead to homocystinuria, milder variations may contribute to moderate hyperhomocysteinemia.

Methionine Synthase (MTR) and Methionine Synthase Reductase (MTRR)

-

MTR (5-methyltetrahydrofolate-homocysteine methyltransferase): The MTR gene encodes methionine synthase, which is responsible for the remethylation of homocysteine to methionine. The A2756G (rs1805087) polymorphism in the MTR gene has been associated with altered enzyme activity and may influence homocysteine levels.

-

MTRR (Methionine Synthase Reductase): The MTRR gene product is essential for maintaining the active state of MTR. The A66G (rs1801394) polymorphism in MTRR can affect the regeneration of active MTR and has been linked to modest increases in homocysteine concentrations.

Quantitative Impact of Genetic Polymorphisms on Homocysteine Levels

The following tables summarize the quantitative effects of key genetic polymorphisms on plasma homocysteine concentrations based on data from various studies and meta-analyses.

| Gene | Polymorphism | Genotype | Effect on Homocysteine Levels (Compared to Wild Type) | Reference(s) |

| MTHFR | C677T | CT | Modest increase | |

| TT | Significant increase (mean difference of ~2-3 µmol/L) | |||

| A1298C | AC/CC | Inconsistent, generally smaller effect than C677T | ||

| MTR | A2756G | AG/GG | Modest increase | |

| MTRR | A66G | AA | Moderate increase compared to GG |

Table 1: Influence of Common Polymorphisms on Plasma Homocysteine Levels.

| Condition | Gene | Common Mutations | Typical Plasma Homocysteine Levels | Reference(s) |

| Classic Homocystinuria | CBS | I278T, G307S, and >150 others | >100 µmol/L (untreated) |

Table 2: Genetic Disorders with Severe Impact on Homocysteine Levels.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of genetic influences on homocysteine metabolism.

Genotyping of MTHFR C677T Polymorphism by PCR-RFLP

This protocol describes a common method for determining the MTHFR C677T genotype.

1. DNA Extraction:

-

Extract genomic DNA from whole blood using a standard commercial kit (e.g., QIAamp DNA Blood Mini Kit).

2. PCR Amplification:

-

Primers:

-

Forward: 5'-TGA AGG AGA AGG TGT CTG CGG GA-3'

-

Reverse: 5'-AGG ACG GTG CGG TGA GAG TG-3'

-

-

PCR Reaction Mixture (25 µL):

-

10x PCR Buffer: 2.5 µL

-

dNTPs (10 mM): 0.5 µL

-

Forward Primer (10 µM): 1.0 µL

-

Reverse Primer (10 µM): 1.0 µL

-

Taq DNA Polymerase (5 U/µL): 0.2 µL

-

Genomic DNA (50-100 ng): 1.0 µL

-

Nuclease-free water: to 25 µL

-

-

PCR Cycling Conditions:

-

Initial Denaturation: 95°C for 5 min

-

35 cycles of:

-

Denaturation: 94°C for 30 sec

-

Annealing: 62°C for 30 sec

-

Extension: 72°C for 30 sec

-

-

Final Extension: 72°C for 7 min

-

3. Restriction Fragment Length Polymorphism (RFLP) Analysis:

-

Digest the 198 bp PCR product with the restriction enzyme HinfI. The C to T substitution at position 677 creates a recognition site for HinfI.

-

Digestion Reaction (20 µL):

-

PCR product: 10 µL

-

10x Restriction Buffer: 2.0 µL

-

HinfI (10 U/µL): 0.5 µL

-

Nuclease-free water: 7.5 µL

-

-

Incubate at 37°C for 3-4 hours.

4. Gel Electrophoresis:

-

Analyze the digested products on a 3% agarose gel stained with ethidium bromide.

-

Expected Fragment Sizes:

-

CC (Wild Type): One band at 198 bp (no digestion).

-

CT (Heterozygous): Three bands at 198 bp, 175 bp, and 23 bp.

-

TT (Homozygous Mutant): Two bands at 175 bp and 23 bp.

-

Measurement of Total Homocysteine by HPLC with Fluorescence Detection

This protocol outlines a widely used method for quantifying total homocysteine in plasma.

1. Sample Preparation:

-

Collect blood in EDTA-containing tubes and centrifuge to separate plasma.

-

To 100 µL of plasma, add 10 µL of a reducing agent (e.g., 10% tris(2-carboxyethyl)phosphine - TCEP) to reduce disulfide bonds and release protein-bound homocysteine.

-

Incubate at room temperature for 30 minutes.

-

Precipitate proteins by adding 100 µL of 10% trichloroacetic acid (TCA), vortex, and centrifuge at 10,000 x g for 10 minutes.

2. Derivatization:

-

Take 50 µL of the supernatant and add to a mixture containing:

-

10 µL of 1.55 M NaOH

-

125 µL of 0.125 M borate buffer (pH 9.5) with 4 mM EDTA

-

50 µL of a derivatizing agent solution (e.g., 1 mg/mL 7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonate - SBD-F in borate buffer).

-

-

Incubate at 60°C for 60 minutes in the dark.

3. HPLC Analysis:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Isocratic elution with a buffer such as 0.1 M potassium dihydrogen phosphate (pH 2.1) containing 5% acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detection: Fluorescence detector with excitation at 385 nm and emission at 515 nm.

-

Quantification: Use a standard curve prepared with known concentrations of homocysteine.

Measurement of MTHFR Enzyme Activity

This assay measures MTHFR activity in the physiological direction.

1. Cell/Tissue Lysate Preparation:

-

Harvest cultured fibroblasts or other cells and wash with phosphate-buffered saline (PBS).

-

Resuspend the cell pellet in a lysis buffer (e.g., 10 mM potassium phosphate buffer, pH 7.2, containing 0.1% Triton X-100 and protease inhibitors).

-

Homogenize the cells/tissue and centrifuge to obtain a clear lysate.

2. Enzyme Reaction:

-

Reaction Mixture (100 µL):

-

50 mM potassium phosphate buffer (pH 6.6)

-

0.5 mM NADPH

-

10 µM FAD

-

200 µM 5,10-methylenetetrahydrofolate

-

Cell/tissue lysate (20-80 µg of protein)

-

-

Incubate at 37°C for 20-40 minutes.

3. Product Quantification by HPLC:

-

Stop the reaction by adding acid (e.g., perchloric acid).

-

Centrifuge to remove precipitated protein.

-

Analyze the supernatant by HPLC with fluorescence detection to quantify the product, 5-methyltetrahydrofolate.

-

HPLC Conditions:

-

Column: C18 reverse-phase column.

-

Mobile Phase: Gradient elution with a phosphate or acetate buffer and methanol/acetonitrile.

-

Detection: Fluorescence detector (excitation ~290 nm, emission ~360 nm).

-

Measurement of Cystathionine β-Synthase (CBS) Activity (Radioactive Assay)

This is a classic method for determining CBS enzyme activity.

1. Enzyme Preparation:

-

Prepare a crude enzyme extract from cultured fibroblasts or other tissues.

2. Radioactive Enzyme Assay:

-

Reaction Mixture (100 µL):

-

100 mM Tris-HCl (pH 8.6)

-

1 mM EDTA

-

0.2 mM pyridoxal-5'-phosphate (PLP)

-

10 mM L-serine

-

1 mM [14C]-L-homocysteine

-

Enzyme extract

-

-

Incubate at 37°C for 1-2 hours.

3. Separation and Quantification:

-

Stop the reaction by adding acid.

-

Separate the radioactive product, [14C]-cystathionine, from the unreacted [14C]-L-homocysteine using ion-exchange chromatography or paper electrophoresis.

-

Quantify the radioactivity in the cystathionine fraction using a scintillation counter.

Signaling Pathways and Experimental Workflows

Visual representations of the key metabolic pathways and experimental procedures are provided below using Graphviz (DOT language).

Caption: Homocysteine Metabolic Pathways.

Caption: PCR-RFLP Experimental Workflow.

Caption: HPLC Measurement of Homocysteine Workflow.

Conclusion

The genetic landscape of homocysteine metabolism is complex, with several key enzymes and their polymorphisms playing a significant role in determining an individual's plasma homocysteine levels. The MTHFR gene, particularly the C677T polymorphism, is a major genetic determinant of mild to moderate hyperhomocysteinemia. Severe hyperhomocysteinemia is often the result of rare mutations in the CBS gene. Understanding the genetic basis of elevated homocysteine is crucial for risk stratification, diagnostics, and the development of personalized nutritional and pharmacological interventions. The experimental protocols detailed in this guide provide a foundation for researchers to accurately assess the genetic and biochemical markers of homocysteine metabolism, paving the way for further advancements in this critical area of biomedical research.

References

- 1. MTHFR C677T polymorphism analysis: A simple, effective restriction enzyme‐based method improving previous protocols - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Homocysteine levels, H-Hypertension, and the MTHFR C677T genotypes: A complex interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Functional Folate: Advanced Testing for MTHFR and Methylation Pathways [rupahealth.com]

- 4. researchgate.net [researchgate.net]

The Nexus of Hyperhomocysteinemia and Cardiovascular Disease: A Technical Guide for Researchers

An in-depth exploration of the molecular underpinnings, experimental investigation, and pathological significance of elevated homocysteine in cardiovascular pathologies.

For Immediate Release

This technical guide provides a comprehensive overview of the intricate relationship between hyperhomocysteinemia (HHcy) and cardiovascular disease (CVD) for researchers, scientists, and professionals in drug development. Elevated levels of the sulfur-containing amino acid homocysteine are an independent risk factor for a spectrum of cardiovascular pathologies, including atherosclerosis, myocardial infarction, and stroke.[1][2][3] This document delves into the core molecular mechanisms, details key experimental protocols, and presents quantitative data to illuminate the pathological impact of HHcy.

Executive Summary

Hyperhomocysteinemia exerts its detrimental effects on the cardiovascular system through a multi-pronged assault on vascular integrity and function. The primary mechanisms include the induction of endothelial dysfunction, the promotion of oxidative stress, and the instigation of a pro-inflammatory and pro-thrombotic state.[4][5] Homocysteine interferes with the production and bioavailability of nitric oxide (NO), a critical signaling molecule in vasodilation and vascular health. This guide will systematically dissect these pathways, providing a foundational understanding for targeted therapeutic development.

Quantitative Risk Association of Hyperhomocysteinemia with Cardiovascular Disease

Observational studies and meta-analyses have consistently demonstrated a significant association between elevated plasma homocysteine levels and an increased risk of cardiovascular events. The following tables summarize key quantitative data from the literature.

Table 1: Risk of Cardiovascular Disease Associated with Elevated Homocysteine Levels

| Study Population | Homocysteine Increment | Associated Risk | Odds Ratio (OR) / Hazard Ratio (HR) (95% CI) |

| General Population (Meta-analysis) | 5 µmol/L | Coronary Artery Disease | 1.20 - 1.30 |

| General Population (Meta-analysis) | 5 µmol/L | Stroke | 1.60 |

| Elderly Population | Intermediate-to-severe HHcy | Cardiovascular Event | HR: 1.68 (1.06–2.67) |

| Elderly Population | 5 µmol/L | Cardiovascular Event | HR: 1.04 (1.01–1.07) |

| General Population (50-75 years old) | 5 µmol/L | Any Cardiovascular Disease | OR: 1.39 (1.15 to 1.68) |

| General Population (50-75 years old) | 5 µmol/L | Peripheral Arterial Disease | OR: 1.44 (1.10 to 1.87) |

| General Population (50-75 years old) | 5 µmol/L | Coronary Artery Disease | OR: 1.25 (1.03 to 1.51) |

Table 2: Mortality Risk Associated with Hyperhomocysteinemia from a Meta-Analysis of Prospective Studies

| Comparison | Outcome | Relative Risk (RR) (95% CI) |

| Highest vs. Lowest Homocysteine | Coronary Heart Disease Mortality | 1.66 (1.12–2.47) |

| Highest vs. Lowest Homocysteine | Cardiovascular Mortality | 1.68 (1.04–2.70) |

| Highest vs. Lowest Homocysteine | All-Cause Mortality | 1.93 (1.54–2.43) |

| Per 5 µmol/L Increment | Coronary Heart Disease Mortality | 1.52 (1.26–1.84) |

| Per 5 µmol/L Increment | Cardiovascular Mortality | 1.32 (1.08–1.61) |

| Per 5 µmol/L Increment | All-Cause Mortality | 1.27 (1.03–1.55) |

Core Pathophysiological Mechanisms

The vascular damage induced by hyperhomocysteinemia is multifactorial, involving a complex interplay of oxidative stress, endothelial dysfunction, and inflammation.

Endothelial Dysfunction and Impaired Nitric Oxide Bioavailability

A primary consequence of elevated homocysteine is endothelial dysfunction, characterized by reduced vasodilation and a pro-inflammatory, pro-thrombotic endothelial cell phenotype. Homocysteine impairs the function of endothelial nitric oxide synthase (eNOS), the enzyme responsible for producing the vasodilator nitric oxide (NO). This impairment occurs through several mechanisms:

-

eNOS Uncoupling: Homocysteine can lead to a deficiency of the critical eNOS cofactor tetrahydrobiopterin (BH4). This "uncouples" eNOS, causing it to produce superoxide radicals (O₂⁻) instead of NO, thereby increasing oxidative stress and reducing NO bioavailability.

-

Asymmetric Dimethylarginine (ADMA): Homocysteine can increase levels of ADMA, an endogenous inhibitor of eNOS.

-

Reduced eNOS Activity: Homocysteine has been shown to decrease eNOS activity and protein expression, in some cases through activation of protein kinase C (PKC).

Oxidative Stress

Hyperhomocysteinemia is strongly associated with increased oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them. The pro-oxidant effects of homocysteine are mediated through:

-

Auto-oxidation: The sulfhydryl group of homocysteine can auto-oxidize, generating superoxide radicals and hydrogen peroxide.

-

Inhibition of Antioxidant Enzymes: Homocysteine can inhibit key antioxidant enzymes such as glutathione peroxidase.

-

NADPH Oxidase Activation: Homocysteine can activate NADPH oxidases, major sources of cellular ROS.

-

eNOS Uncoupling: As mentioned, uncoupled eNOS becomes a significant source of superoxide.

This surge in ROS contributes to lipid peroxidation, protein damage, and further endothelial dysfunction.

Inflammation and Atherogenesis

Homocysteine promotes a chronic inflammatory state within the vasculature, a key driver of atherosclerosis. This is achieved by:

-

Activation of NF-κB: Homocysteine activates the transcription factor nuclear factor-kappa B (NF-κB), a master regulator of inflammation.

-

Pro-inflammatory Cytokine Production: NF-κB activation leads to the increased expression and secretion of pro-inflammatory cytokines such as interleukin-1β (IL-1β), IL-6, IL-8, and tumor necrosis factor-alpha (TNF-α).

-

Monocyte Recruitment: These cytokines promote the adhesion and migration of monocytes into the vessel wall, a critical early step in the formation of atherosclerotic plaques.

-

Smooth Muscle Cell Proliferation: Homocysteine stimulates the proliferation of vascular smooth muscle cells, contributing to the thickening of the arterial wall.

-

Macrophage Pyroptosis: Recent evidence suggests that homocysteine can induce pyroptosis, a pro-inflammatory form of cell death, in macrophages, further accelerating atherosclerosis.

Signaling Pathways in Hyperhomocysteinemia-Induced Cardiovascular Disease

The following diagrams, rendered in DOT language, illustrate the key signaling cascades implicated in the pathophysiology of hyperhomocysteinemia.

Caption: Homocysteine-induced endothelial dysfunction pathway.

Caption: Mechanisms of homocysteine-induced oxidative stress.

References

- 1. Hyperhomocysteinemia and Cardiovascular Disease: Is the Adenosinergic System the Missing Link? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of homocysteine in the development of cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hyperhomocysteinemia Predicts the Severity of Coronary Artery Disease as Determined by the SYNTAX Score in Patients with Acute Coronary Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Homocysteine in the Cardiovascular Setting: What to Know, What to Do, and What Not to Do - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Methodological & Application

Application Note & Protocol: Measurement of Homocysteine Levels in Plasma Samples

Audience: Researchers, scientists, and drug development professionals.

Introduction

Homocysteine (Hcy) is a sulfur-containing amino acid derived from the metabolism of methionine.[1] Elevated levels of homocysteine in the blood, a condition known as hyperhomocysteinemia, have been identified as an independent risk factor for cardiovascular diseases, including coronary artery disease, stroke, and peripheral vascular disease.[2][3] Homocysteine levels are also used to diagnose and monitor certain inherited metabolic disorders, such as homocystinuria, and to assess vitamin B12, B6, and folate deficiencies.[4][5] Accurate and reliable measurement of total homocysteine (tHcy), which includes the sum of all homocysteine species in plasma (free, protein-bound, and disulfide forms), is crucial for both clinical diagnostics and research. This document provides detailed protocols and comparative data for the principal methods used to quantify total homocysteine in plasma samples.

Methods for Homocysteine Measurement

Several analytical techniques are available for the determination of total homocysteine in plasma. The most common methods include immunoassays, chromatographic techniques, and enzymatic assays.

-

Immunoassays: These methods, such as Enzyme-Linked Immunosorbent Assay (ELISA), Fluorescence Polarization Immunoassay (FPIA), and Chemiluminescence Immunoassay (CMIA), are widely used in clinical laboratories due to their potential for automation and high throughput. They typically involve an initial step to reduce disulfide bonds and release protein-bound homocysteine, followed by an enzymatic conversion of homocysteine to S-adenosylhomocysteine (SAH), which is then detected by specific antibodies.

-

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection (HPLC-FD) or mass spectrometry (LC-MS/MS) is considered a reference method for homocysteine measurement due to its high specificity and sensitivity. These methods also require a reduction step, followed by derivatization to make the homocysteine molecule detectable.

-

Enzymatic Assays: These assays are based on the enzymatic conversion of homocysteine, where the consumption of a substrate or the generation of a product is measured spectrophotometrically. They offer a convenient and cost-effective alternative to immunoassays and chromatographic methods.

Data Presentation: Comparison of Methods

The following table summarizes the key performance characteristics of the different methods for measuring total homocysteine in plasma.

| Parameter | Immunoassay (FPIA/CMIA) | HPLC-FD | LC-MS/MS | Enzymatic Assay |

| Principle | Competitive immunoassay after enzymatic conversion of Hcy to SAH. | Chromatographic separation with fluorescence detection after reduction and derivatization. | Chromatographic separation with mass spectrometric detection after reduction. | Enzymatic conversion of Hcy with spectrophotometric detection. |

| Linearity | 0.24 to 50 µmol/L | Wide linear range, e.g., < 2 to 100 µM | Wide analytical measurement ranges | 3 to 50 µmol/L |

| Intra-assay Precision (%CV) | < 5% | 1.5% | < 5.5% | < 7.5% |

| Inter-assay Precision (%CV) | < 5% | 2.5% | < 5.5% | < 7.5% |

| Detection Limit | 0.24 µmol/L | 0.5 µmol/L | Not specified, but highly sensitive | Not specified |

| Sample Preparation | No sample preparation required for automated assays. | Reduction, deproteinization, and derivatization required. | Reduction and deproteinization required; derivatization may not be necessary. | Reduction step required. |

| Advantages | High throughput, automation, simple. | High specificity and sensitivity, considered a reference method. | High specificity and sensitivity, potential for simultaneous analysis of other metabolites. | Cost-effective, suitable for routine clinical chemistry analyzers. |

| Disadvantages | Potential for cross-reactivity with other thiols like cysteine. | Time-consuming sample preparation, requires specialized equipment. | High instrument cost, requires skilled personnel. | Potential for interference from endogenous substances. |

Experimental Protocols

Sample Collection and Handling

Proper sample collection and handling are critical for accurate homocysteine measurement, as its levels can increase in whole blood at room temperature due to release from red blood cells.

-

Blood Collection: Collect blood in an EDTA (lavender top) or heparin (green top) tube. A fasting sample is preferred.

-

Plasma Separation: Centrifuge the blood sample within one hour of collection to separate the plasma from the blood cells. If immediate centrifugation is not possible, the sample should be placed on ice.

-

Storage: Separated plasma can be stored at 2-8°C for up to 72 hours or frozen at -20°C or -70°C for long-term stability.

Protocol for Immunoassay (Example: Fluorescence Polarization Immunoassay - FPIA)

This protocol is based on the principles of automated immunoassays.

-

Reduction: The plasma sample is treated with a reducing agent, such as dithiothreitol (DTT), to break the disulfide bonds and release protein-bound homocysteine.

-

Enzymatic Conversion: The free homocysteine is then enzymatically converted to S-adenosylhomocysteine (SAH) in the presence of S-adenosylhomocysteine hydrolase (SAHH) and adenosine.

-

Competitive Binding: The SAH produced in the reaction competes with a fluorescently labeled SAH tracer for binding to a specific monoclonal anti-SAH antibody.

-

Detection: The degree of fluorescence polarization is measured. A higher concentration of homocysteine in the sample leads to more unlabeled SAH, which displaces the fluorescent tracer, resulting in a lower polarization signal. The homocysteine concentration is inversely proportional to the fluorescence polarization.

Protocol for High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FD)

This is a common method for quantifying total homocysteine.

-

Reduction: Mix 50 µL of plasma with a reducing agent, such as tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (DTT), and incubate to reduce all disulfide forms of homocysteine to its free thiol form.

-

Protein Precipitation: Add a precipitating agent, like trichloroacetic acid (TCA), to the sample to remove proteins. Centrifuge to pellet the precipitated proteins.

-

Derivatization: Transfer the supernatant to a new tube and add a derivatizing agent, such as ammonium 7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonate (SBD-F), to create a fluorescent derivative of homocysteine.

-

HPLC Analysis: Inject the derivatized sample into an HPLC system equipped with a C18 reversed-phase column and a fluorescence detector (e.g., excitation at 385 nm and emission at 515 nm).

-

Quantification: The concentration of homocysteine is determined by comparing the peak area of the sample to a standard curve prepared with known concentrations of homocysteine.

Protocol for Enzymatic Assay

This protocol outlines a typical enzymatic cycling assay.

-

Reduction: The plasma sample is incubated with a reducing agent to convert all oxidized forms of homocysteine to free homocysteine.

-

Enzymatic Reaction: The free homocysteine reacts with a co-substrate, S-adenosylmethionine (SAM), in a reaction catalyzed by homocysteine S-methyltransferase to form methionine and S-adenosylhomocysteine (SAH).

-

Signal Amplification: The SAH is then hydrolyzed by SAH hydrolase into adenosine and homocysteine. This newly formed homocysteine re-enters the cycle, leading to an amplification of the signal.

-

Detection: The amount of a co-substrate conversion product is measured spectrophotometrically. The change in absorbance is proportional to the initial homocysteine concentration in the sample.

Visualizations

Homocysteine Metabolism Pathway

Caption: A simplified diagram of the homocysteine metabolism pathway.

Experimental Workflow for HPLC-FD Measurement

Caption: The experimental workflow for measuring homocysteine by HPLC-FD.

Experimental Workflow for Immunoassay

Caption: The general workflow for immunoassay-based homocysteine measurement.

References

Application Notes: High-Performance Liquid Chromatography (HPLC) for the Determination of Total Homocysteine in Plasma

Introduction

Homocysteine (Hcy) is a sulfur-containing amino acid derived from the metabolism of methionine. Elevated levels of total homocysteine in plasma, a condition known as hyperhomocysteinemia, are recognized as an independent risk factor for cardiovascular and neurological diseases. Accurate and reliable quantification of plasma homocysteine is crucial for clinical diagnosis and research. High-Performance Liquid Chromatography (HPLC) with fluorescence or UV/Vis detection is a widely used and robust method for the determination of total homocysteine. This application note provides a detailed protocol for the analysis of total homocysteine in plasma samples using HPLC, including sample preparation, chromatographic conditions, and system validation parameters.

Biochemical Pathway of Homocysteine Metabolism

Homocysteine is a critical intermediate in the methionine cycle. As illustrated below, it can be metabolized through two major pathways: remethylation to methionine or transsulfuration to cysteine. These pathways are dependent on several B vitamins, including folate (B9), vitamin B12, and vitamin B6, which act as essential cofactors for the enzymes involved.[1]

Caption: Homocysteine Metabolism Pathway.

Experimental Protocols

A general workflow for the determination of total homocysteine in plasma by HPLC involves sample collection, reduction of disulfide bonds, deproteinization, derivatization, and chromatographic analysis.

Caption: General experimental workflow for HPLC analysis of homocysteine.

Protocol 1: HPLC with Fluorescence Detection after Derivatization with SBD-F

This protocol is based on the method described by Vester and Rasmussen and modified by various researchers.[1] It involves reduction with tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (DTT) and pre-column derivatization with ammonium 7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonate (SBD-F).

1. Sample Preparation [1][2] a. To 100 µL of plasma, add 20 µL of 500 mM DTT. b. Incubate at room temperature for 30 minutes. c. Add 100 µL of 10% trichloroacetic acid (TCA) containing 1 mM EDTA for deproteinization. d. Centrifuge at 10,000 x g for 10 minutes. e. Transfer 100 µL of the supernatant to a new tube. f. Add 20 µL of 1.55 M NaOH, 240 µL of 0.125 M borate buffer (pH 9.5) with 4 mM EDTA, and 20 µL of SBD-F (1 mg/mL in borate buffer). g. Incubate in the dark at 60°C for 60 minutes. h. Acidify the sample with 20 µL of 6 N HCl. i. The sample is now ready for HPLC injection.

2. Chromatographic Conditions [2]

-

HPLC System: A system with a fluorescence detector.

-

Column: LiChrospher RP-18 (250 x 4.6 mm, 5 µm particle size).

-

Mobile Phase: Isocratic elution with 20 mM KH2PO4 (pH 2.1) : Acetonitrile (95:5, v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 50 µL.

-

Fluorescence Detection: Excitation at 385 nm and emission at 515 nm.

Quantitative Data Summary

The performance of HPLC methods for homocysteine detection is characterized by several key parameters, which are summarized in the table below.

| Parameter | Method 1 (SBD-F Derivatization) | Method 2 (TCEP Reduction, SBD-F Derivatization) | Method 3 (DTT Reduction, SBD-F Derivatization) |

| Linearity Range | 6 - 100 µM | <2 - 100 µM | 5.0 - 85.0 µmol/l |

| Correlation Coefficient (r²) | 0.9967 | 0.999 | >0.99 |

| Limit of Detection (LOD) | 3.12 µM | 0.16 µmol/L | 1.0 µmol/l |

| Limit of Quantification (LOQ) | 6.25 µM | - | 3.4 µmol/l |

| Intra-assay Precision (CV%) | < 6% | 1.1% - 1.8% | 0.9 - 2.2 % |

| Inter-assay Precision (CV%) | - | 5.6% | 2.9 - 3.1 % |

| Recovery (%) | - | 98.7% ± 2.5% | 96 - 99 % |

Detailed Methodologies for Key Experiments

Specificity and Linearity

-

Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix is determined by analyzing blank plasma samples and samples spiked with homocysteine and potential interfering substances. The absence of interfering peaks at the retention time of the homocysteine derivative indicates specificity.

-

Linearity: A calibration curve is constructed by analyzing a series of homocysteine standards of known concentrations. The linearity is evaluated by the correlation coefficient (r²) of the plot of peak area versus concentration. A value close to 1 indicates a strong linear relationship.

Precision and Accuracy

-

Precision: Assessed by the coefficient of variation (CV) of repeated measurements.

-

Intra-assay precision (repeatability): Determined by analyzing multiple replicates of a sample within the same analytical run.

-

Inter-assay precision (reproducibility): Determined by analyzing the same sample on different days or with different analysts.

-

-

Accuracy: Evaluated by recovery studies. A known amount of homocysteine is added to a plasma sample, and the percentage of the added analyte that is measured is calculated.

Limits of Detection (LOD) and Quantification (LOQ)

-

LOD: The lowest concentration of an analyte that can be reliably detected by the analytical method.

-

LOQ: The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. These are typically determined based on the signal-to-noise ratio.

HPLC is a highly reliable and sensitive technique for the quantification of total homocysteine in plasma. The presented protocols, based on pre-column derivatization with a fluorescent agent, offer excellent specificity, linearity, precision, and accuracy, making them suitable for both clinical diagnostics and research applications in the field of drug development and life sciences. Careful adherence to the detailed experimental procedures is essential for obtaining accurate and reproducible results.

References

Application Note: High-Throughput Homocysteine Screening Using Competitive ELISA Kits

Audience: Researchers, scientists, and drug development professionals.

Introduction

Homocysteine (Hcy) is a sulfur-containing amino acid that serves as a critical intermediate in the metabolism of methionine. Elevated levels of homocysteine in the blood, a condition known as hyperhomocysteinemia, have been identified as an independent risk factor for cardiovascular diseases, including thrombosis and atherosclerosis.[1] Furthermore, disruptions in homocysteine metabolism are linked to neurological disorders and complications during pregnancy. These associations underscore the importance of accurate and efficient homocysteine quantification in both clinical diagnostics and biomedical research. Competitive Enzyme-Linked Immunosorbent Assay (ELISA) kits offer a robust, sensitive, and high-throughput-compatible method for measuring total homocysteine concentrations in various biological samples, such as serum and plasma. This application note provides a comprehensive overview of the principles, performance characteristics, and a detailed protocol for utilizing competitive ELISA kits for high-throughput homocysteine screening.

Principle of the Assay

The competitive ELISA for homocysteine is a highly sensitive immunoassay designed for the quantitative measurement of Hcy. In this assay format, a microtiter plate is pre-coated with homocysteine. During the assay, homocysteine present in the standards or samples competes with a fixed amount of biotin-labeled homocysteine for binding to a limited number of sites on a pre-coated anti-homocysteine antibody. Following an incubation period, any unbound components are washed away. Subsequently, a streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated Hcy captured by the antibody. After another wash step, a substrate solution is introduced, and the HRP enzyme catalyzes a colorimetric reaction. The intensity of the resulting color is inversely proportional to the concentration of homocysteine in the sample. The reaction is terminated by the addition of a stop solution, and the absorbance is measured spectrophotometrically at 450 nm. A standard curve is generated by plotting the absorbance values of standards with known homocysteine concentrations, from which the concentration of homocysteine in the unknown samples can be determined.[2][3][4][5]

Data Presentation

The performance of commercially available homocysteine ELISA kits is crucial for reliable high-throughput screening. Key performance indicators include precision (intra-assay and inter-assay variability), linearity, and recovery. The following tables summarize these characteristics for representative homocysteine ELISA kits.

Table 1: Precision of Homocysteine ELISA Kits

| Kit Manufacturer | Sample Matrix | Intra-Assay CV% | Inter-Assay CV% |

| FineTest | Serum/Plasma | < 8% | < 10% |

| ELK Biotechnology | Serum/Plasma | < 10% | < 10% |

| Cusabio | Serum/Plasma | < 8% | < 10% |

CV% (Coefficient of Variation) is a measure of the precision of the assay. Lower CV% values indicate higher precision.

Table 2: Linearity of Homocysteine ELISA Kits

| Kit Manufacturer | Sample Matrix | Dilution 1:2 | Dilution 1:4 | Dilution 1:8 |

| Assay Genie | Serum | 85-104% | 92-104% | 94-105% |

| EDTA Plasma | 83-98% | 83-93% | 84-95% | |

| ELK Biotechnology | Serum | 86-97% | 83-96% | 95-107% |

| EDTA Plasma | 81-94% | 82-95% | 83-97% | |

| Cusabio | Serum | 80-90% | 91-105% | 86-98% |

Linearity demonstrates the ability of the assay to produce results that are directly proportional to the concentration of the analyte in the sample.

Table 3: Recovery of Homocysteine ELISA Kits

| Kit Manufacturer | Sample Matrix | Average Recovery % | Recovery Range % |

| Cloud-Clone Corp | Serum | 87% | 79-95% |

| EDTA Plasma | 94% | 86-102% | |

| Heparin Plasma | 89% | 84-94% | |

| Cusabio | Serum | 96% | 91-101% |

| EDTA Plasma | 92% | 89-94% | |

| Antibodies.com | Serum | 92% | 88-96% |

| EDTA Plasma | 96% | 86-104% | |

| Heparin Plasma | 98% | 88-105% |

Recovery studies are performed to determine if the assay is affected by the sample matrix.

Experimental Protocols

This section provides a detailed protocol for the high-throughput screening of homocysteine using a competitive ELISA kit. This protocol is a general guideline; always refer to the specific instructions provided with your kit.

Materials and Reagents

-

Homocysteine ELISA Kit (96-well plate, standards, biotin-labeled antibody, HRP-avidin/streptavidin, wash buffer, substrate solution, stop solution, plate sealers)

-

Microplate reader capable of measuring absorbance at 450 nm

-

Single and multi-channel pipettes with disposable tips

-

Deionized or distilled water

-

Vortex mixer

-

Automated plate washer (recommended for high-throughput)

-

Incubator capable of maintaining 37°C

Sample Preparation

-

Serum: Collect whole blood in a serum separator tube. Allow the blood to clot for 2 hours at room temperature or overnight at 4°C. Centrifuge for 20 minutes at approximately 1,000 x g. Carefully collect the serum and assay immediately or aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

-

Plasma: Collect whole blood into tubes containing EDTA or heparin as an anticoagulant. Centrifuge for 15 minutes at 1,000 x g at 2-8°C within 30 minutes of collection. Collect the plasma and assay immediately or aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Reagent Preparation

-

Bring all reagents and samples to room temperature before use.

-

Wash Buffer: Dilute the concentrated wash buffer with deionized or distilled water as instructed in the kit manual.

-

Standard Curve Preparation: Reconstitute the lyophilized standard with the provided diluent to create a stock solution. Perform serial dilutions of the stock solution to generate a set of standards with known concentrations. The diluent serves as the zero standard (blank).

-

Biotin-labeled Antibody and HRP-avidin/streptavidin: Prepare working solutions of the biotin-labeled antibody and HRP-avidin/streptavidin by diluting the concentrated stocks with their respective diluents as specified in the kit manual.

Assay Procedure

-

Determine the number of wells required for standards, samples, and controls. It is recommended to run all standards and samples in duplicate.

-

Add 50 µL of each standard and sample to the appropriate wells of the pre-coated microplate.

-

Immediately add 50 µL of the working solution of biotin-labeled antibody to each well.

-

Cover the plate with a plate sealer and incubate for 45-60 minutes at 37°C.

-

Aspirate the liquid from each well and wash the plate 3-5 times with wash buffer. An automated plate washer is recommended for this step in a high-throughput setting. After the final wash, remove any remaining wash buffer by inverting the plate and blotting it on a clean paper towel.

-

Add 100 µL of the HRP-avidin/streptavidin working solution to each well.

-

Cover the plate with a new plate sealer and incubate for 30-60 minutes at 37°C.

-

Repeat the wash step as described in step 5.

-

Add 90 µL of the substrate solution to each well and incubate for 10-20 minutes at 37°C in the dark.

-

Add 50 µL of the stop solution to each well. The color will change from blue to yellow.

-

Read the absorbance of each well at 450 nm within 15 minutes of adding the stop solution.

Data Analysis

-

Calculate the average absorbance for each set of duplicate standards, controls, and samples.

-

Subtract the average absorbance of the zero standard from all other readings.

-

Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the corresponding homocysteine concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is often recommended.

-

Determine the homocysteine concentration of each sample by interpolating from the standard curve.

-

If samples were diluted, multiply the interpolated concentration by the dilution factor to obtain the final concentration.

Visualizations

Homocysteine Metabolism Signaling Pathway

Caption: Homocysteine metabolism, showing the remethylation and transsulfuration pathways.

Experimental Workflow for Homocysteine ELISA

Caption: A generalized workflow for the competitive ELISA of homocysteine.

Logical Relationship of Competitive ELISA

Caption: The logical relationship in a competitive ELISA for homocysteine.

References

- 1. assaygenie.com [assaygenie.com]

- 2. cloud-clone.com [cloud-clone.com]

- 3. Human HCY(Homocysteine) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]

- 4. HCy(Homocysteine) ELISA Kit [elkbiotech.com]

- 5. HCY(Homocysteine) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]

Application Notes and Protocols for Spectrophotometric Determination of Homocysteine Concentrations

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for two common spectrophotometric methods for the quantitative determination of total homocysteine (tHcy) in biological samples, particularly plasma and serum. The following assays are described:

-

Enzymatic Cycling Assay: A highly specific and sensitive method suitable for high-throughput analysis.

-

Ellman's Reagent (DTNB) Method: A classic, cost-effective method for quantifying free sulfhydryl groups.

Data Presentation: Comparative Analysis of Assays

The performance characteristics of the two spectrophotometric assays are summarized in the table below for easy comparison. These values are compiled from various sources and may vary depending on specific laboratory conditions and reagents.

| Parameter | Enzymatic Cycling Assay | Ellman's Reagent (DTNB) Method |

| Principle | Enzymatic conversion of homocysteine coupled to NADH consumption | Chemical reaction of the sulfhydryl group of homocysteine with DTNB |

| Wavelength | 340 nm | 412 nm |

| Linearity Range | 1.5 - 60.6 µmol/L[1] | 0.1 - 1.0 mmol/L (for free thiols)[2] |

| Limit of Detection | ~0.5 µmol/L[3] | Dependent on sample purity and reducing agent efficiency |

| Precision (CV %) | Intra-assay: 1.5% - 5.4%; Inter-assay: 1.6% - 9.4%[4][5] | Generally higher CV% compared to enzymatic assays |

| Assay Time | ~10 - 30 minutes | ~15 - 20 minutes |

| Throughput | High, easily automated | Moderate, can be adapted for plate readers |

| Interferences | S-adenosylhomocysteine (SAH), certain drugs (e.g., methotrexate) | Other free thiols (e.g., cysteine, glutathione), turbidity |

Experimental Protocols

Enzymatic Cycling Assay for Total Homocysteine

This protocol is a generalized procedure based on commercially available kits. It is recommended to follow the specific instructions provided with your kit. The principle involves an initial reduction of all forms of homocysteine to free homocysteine (Hcy). The free Hcy then participates in an enzymatic cycling reaction, leading to the consumption of NADH, which is monitored by the decrease in absorbance at 340 nm.

Materials:

-

Spectrophotometer or microplate reader capable of measuring absorbance at 340 nm

-

Homocysteine standards (0-50 µmol/L)

-

Quality control samples

-

Reagent 1 (R1): Buffer, NADH, S-adenosylmethionine (SAM), and necessary enzymes (e.g., glutamate dehydrogenase).

-

Reagent 2 (R2): Reducing agent (e.g., triethyl phosphine - TCEP), and homocysteine S-methyltransferase.

-

Plasma or serum samples

Sample Preparation:

-

Collect whole blood in EDTA or heparin tubes.

-

To prevent the artificial increase of homocysteine from red blood cells, centrifuge the samples within one hour of collection.

-

Separate the plasma or serum and store at 2-8°C for up to one week or at -20°C for longer periods.

-

Hemolyzed or highly lipemic samples should be avoided.

Assay Procedure (Automated Analyzer or Microplate):

-

Set the spectrophotometer to read absorbance at 340 nm and maintain the reaction temperature at 37°C.

-

Pipette sample, calibrators, and controls into respective wells or cuvettes.

-

Add Reagent 1 to initiate the primary reaction and incubate for a specified time (e.g., 2-5 minutes) as per the kit instructions.

-

Add Reagent 2 to start the enzymatic cycling reaction.

-

Monitor the decrease in absorbance at 340 nm over a fixed period (e.g., 2-4 minutes). The rate of decrease is proportional to the homocysteine concentration.

Data Analysis:

Calculate the change in absorbance per minute (ΔA/min). The concentration of homocysteine in the samples is determined by comparing their ΔA/min to that of the calibrators.

Ellman's Reagent (DTNB) Method for Free Homocysteine

This method quantifies the free sulfhydryl (-SH) content in a sample. To measure total homocysteine, a reduction step is required prior to the assay to convert disulfide bonds (homocystine and protein-bound homocysteine) to free homocysteine.

Materials:

-

Spectrophotometer or microplate reader capable of measuring absorbance at 412 nm

-

Ellman's Reagent (5,5'-dithio-bis-(2-nitrobenzoic acid) or DTNB)

-

Reaction Buffer: 0.1 M Sodium Phosphate, pH 8.0, containing 1 mM EDTA

-

Homocysteine or Cysteine standards (for standard curve)

-

Reducing agent (e.g., Dithiothreitol - DTT or TCEP)

-

Protein precipitation agent (e.g., Trichloroacetic acid - TCA)

-

Plasma or serum samples

Sample Preparation (Reduction and Deproteinization):

-

To 100 µL of plasma or serum, add 10 µL of a reducing agent solution (e.g., 10 mM DTT).

-

Incubate at room temperature for 30 minutes to reduce all disulfide bonds.

-

Add a protein precipitation agent (e.g., 50 µL of 10% TCA) and centrifuge to pellet the precipitated proteins.

-

Carefully transfer the supernatant containing the free homocysteine for analysis.

Assay Procedure:

-

Prepare a fresh Ellman's Reagent solution (e.g., 4 mg/mL in Reaction Buffer).

-

In a test tube or microplate well, add the deproteinized sample supernatant.

-

Add the Reaction Buffer to a final volume that allows for accurate spectrophotometric reading.

-

Add a small volume of the Ellman's Reagent solution (e.g., 25-50 µL) to initiate the colorimetric reaction.

-

Mix well and incubate at room temperature for 15 minutes.

-

Measure the absorbance at 412 nm against a blank (Reaction Buffer and Ellman's Reagent without the sample).

Data Analysis:

The concentration of homocysteine can be calculated using a standard curve prepared with known concentrations of homocysteine or cysteine. Alternatively, the concentration can be determined using the molar extinction coefficient of the product, 2-nitro-5-thiobenzoate (TNB), which is 14,150 M⁻¹cm⁻¹.

Visualizations

Caption: Workflow of the Enzymatic Cycling Assay for Homocysteine.

Caption: Workflow of the Ellman's Reagent (DTNB) Method for Homocysteine.

References

Application Notes and Protocols for Accurate Homocysteine Analysis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the pre-analytical and analytical sample preparation required for accurate quantification of total homocysteine (tHcy) in biological matrices. Adherence to these guidelines is critical for minimizing pre-analytical errors and ensuring reliable data in clinical research and drug development.

Introduction

Homocysteine is a sulfur-containing amino acid formed during the metabolism of methionine. Elevated levels of total homocysteine in plasma or serum, a condition known as hyperhomocysteinemia, are an independent risk factor for cardiovascular disease and other pathological conditions. Accurate measurement of tHcy is therefore crucial for both clinical diagnostics and research. However, the in vitro stability of homocysteine is a significant challenge, necessitating stringent sample collection and preparation procedures to prevent factitiously elevated results. This document outlines best practices and detailed protocols for sample handling, processing, and preparation for analysis by common analytical methodologies.

Pre-Analytical Considerations: The Critical First Step

The majority of errors in homocysteine measurement occur in the pre-analytical phase. The primary issue is the continuous production and release of homocysteine by erythrocytes in whole blood after collection, which can artificially increase plasma tHcy concentrations by approximately 10-14% per hour at room temperature[1][2]. Therefore, proper handling from the moment of collection is paramount.

Patient Preparation

For routine analysis, a fasting blood sample is preferred, as post-prandial levels can be influenced by protein intake[3][4]. Patients should ideally fast for 10-12 hours before blood collection[5]. Certain medications are known to interfere with homocysteine metabolism and may lead to elevated levels. These include methotrexate, carbamazepine, phenytoin, and nitrous oxide. It is important to record any relevant medications.

Blood Collection

-

Anticoagulant Choice: EDTA plasma is the most recommended sample type for homocysteine analysis. While serum and heparinized plasma can be used, the clotting process in serum tubes can lead to a time-dependent increase in homocysteine concentration. Collection tubes containing stabilizers like acidic citrate or 3-deazaadenosine have been shown to improve stability at ambient temperatures.

-

Immediate Cooling: To mitigate the in vitro production of homocysteine by red blood cells, whole blood samples should be placed on ice immediately after collection.

Sample Processing and Stability

Prompt separation of plasma or serum from blood cells is the most critical step to ensure accurate homocysteine measurement.

-

Centrifugation: Whole blood samples should be centrifuged within one hour of collection if kept at room temperature. If immediate centrifugation is not possible, refrigeration at 2-8°C can stabilize homocysteine levels for several hours.

-

Plasma/Serum Stability: Once separated from the cells, plasma and serum are relatively stable. Homocysteine in separated plasma is stable for at least 4 days at ambient temperature and for several weeks when refrigerated. For long-term storage, samples should be frozen at -20°C or lower, where they are stable for months to years.

Quantitative Data on Sample Stability

The following table summarizes the impact of different pre-analytical conditions on plasma homocysteine concentrations.

| Condition | Time | Temperature | Anticoagulant | Change in Homocysteine Concentration | Reference |

| Delayed Separation | 3 hours | Ambient | EDTA | ~41.9% increase (~14% per hour) | |

| Delayed Separation | 3 hours | 2-8°C | EDTA | No significant change | |

| Whole Blood Storage | 24 hours | 21°C | EDTA | ~40% increase | |

| Whole Blood Storage | 24 hours | 4°C | EDTA | ~5% increase | |

| Whole Blood Storage | up to 4 hours | On Ice | EDTA | No significant change | |

| Whole Blood Storage | up to 4 hours | Ambient | Acidic Citrate | Stable | |

| Separated Plasma | up to 4 days | Ambient | EDTA | Stable |

Experimental Protocols

Accurate determination of total homocysteine requires the reduction of its oxidized and protein-bound forms to free homocysteine, followed by deproteinization and, in many cases, derivatization prior to analysis.

Workflow for Homocysteine Sample Preparation

Caption: General workflow for homocysteine sample preparation.

Protocol 1: Reduction and Protein Precipitation for LC-MS/MS Analysis

This protocol is a common sample preparation method for the analysis of total homocysteine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials:

-

Plasma or serum sample

-

Reducing agent solution (e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP))

-

Internal standard solution (e.g., d4-homocysteine)

-

Precipitation solution (e.g., Methanol or Acetonitrile)

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

Procedure:

-

Pipette 100 µL of plasma or serum into a microcentrifuge tube.

-

Add 5 µL of the internal standard solution.

-

Add 20 µL of 0.5 M DTT solution to the sample.

-

Vortex the sample for 10 seconds.

-

Incubate at room temperature for 30 minutes in the dark to reduce disulfide bonds.

-

Add 300 µL of cold methanol to precipitate proteins.

-

Vortex for 10 seconds.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

Caption: Workflow for LC-MS/MS sample preparation.

Protocol 2: Derivatization for HPLC with Fluorescence Detection

This protocol describes the derivatization of free homocysteine for analysis by High-Performance Liquid Chromatography (HPLC) with fluorescence detection.

Materials:

-

Supernatant from protein precipitation (from Protocol 1)

-

Derivatizing agent (e.g., Ammonium 7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonate (SBD-F))

-

Borate buffer (pH 9.5)

-

Sodium hydroxide solution

-

Heating block or water bath

Procedure:

-

Take an aliquot (e.g., 50 µL) of the supernatant from the protein precipitation step.

-

Add 10 µL of sodium hydroxide (1.55 mol/L).

-

Add 125 µL of borate buffer (0.125 mol/L, pH 9.5, containing 4 mmol/L EDTA).

-

Add 50 µL of SBD-F solution (1 g/L).

-

Mix thoroughly.

-

Incubate at 60°C for 60 minutes.

-

Cool the sample to room temperature.

-

Inject an aliquot into the HPLC system for analysis.

Caption: Workflow for HPLC-FD sample derivatization.

Protocol 3: Sample Preparation for Immunoassay

Immunoassays for homocysteine also require a reduction step to measure the total concentration. The specific procedures are often kit-dependent.

General Procedure (based on a competitive immunoassay):

-

Reduction: A reducing agent is added to the plasma or serum sample to release protein-bound homocysteine.

-

Enzymatic Conversion: The free homocysteine is then enzymatically converted to S-adenosyl-L-homocysteine (SAH) using SAH hydrolase.

-

Immunoassay: The SAH in the sample competes with a labeled SAH for binding to a limited number of anti-SAH antibody sites. The signal generated is inversely proportional to the amount of homocysteine in the sample.

It is crucial to follow the specific instructions provided by the manufacturer of the immunoassay kit.

Summary and Recommendations

-

Standardize Pre-analytical Procedures: Consistent patient preparation, blood collection, and sample handling are essential for reliable homocysteine analysis.

-

Prioritize Plasma: Use EDTA plasma whenever possible and place samples on ice immediately after collection.

-

Prompt Centrifugation: Separate plasma from cells within one hour if at room temperature or within four hours if refrigerated.

-

Follow Validated Protocols: Adhere strictly to the detailed protocols for reduction, protein precipitation, and derivatization appropriate for the chosen analytical method.

-

Method-Specific Considerations: Be aware that different analytical methods may have different susceptibilities to interferences and may require specific sample preparation steps.

References

- 1. Determination of total homocysteine in plasma using liquid chromatography coupled to tandem mass spectrometry (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ajms.alameenmedical.org [ajms.alameenmedical.org]

- 3. my.clevelandclinic.org [my.clevelandclinic.org]

- 4. Lab Test | Corewell Health Laboratory [beaumontlaboratory.com]

- 5. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Preventing Homocysteine Auto-Oxidation in Samples

This guide provides researchers, scientists, and drug development professionals with essential information for preventing the auto-oxidation and artificial elevation of homocysteine in biological samples. Accurate measurement is critical, as elevated homocysteine is a risk factor for various diseases, and pre-analytical errors are a common source of inaccurate results.

Troubleshooting Guide

Q1: We are observing unexpectedly high homocysteine levels in our plasma samples. What is the most likely cause?

A: The most common reason for falsely elevated homocysteine is pre-analytical error during sample handling. After blood collection, red blood cells continue to produce and release homocysteine into the plasma.[1][2][3] If the plasma is not separated from the cells promptly, the concentration can artificially increase by approximately 10% every hour when left at room temperature.[1][4]

Key factors leading to falsely high results include:

-

Delayed Centrifugation: Leaving whole blood at room temperature for extended periods before separating the plasma is the primary cause of this increase.

-

Improper Storage Temperature: Storing whole blood samples at ambient or room temperature accelerates the rate of homocysteine release from red cells.

-

Incorrect Sample Type: Using serum instead of plasma is not recommended. The clotting process in serum collection can cause a delay before centrifugation, leading to elevated levels.

Q2: What is the maximum time we can store a whole blood sample before centrifugation?

A: The stability of homocysteine in whole blood is highly dependent on the storage temperature and the anticoagulant used. For the most accurate results, it is strongly recommended to centrifuge the sample within one hour of collection . If immediate centrifugation is not possible, the sample must be placed on ice or refrigerated at 4°C immediately after collection. This can stabilize the sample for at least three hours with no significant change in homocysteine levels.

Q3: Our lab protocol uses serum for most assays. Can we use serum for homocysteine measurement?

A: It is strongly advised to use plasma instead of serum for homocysteine analysis. The process of collecting serum requires the blood to clot, which inherently introduces a delay between collection and centrifugation. This delay allows red blood cells to continue releasing homocysteine, leading to artificially inflated results. Plasma, collected in tubes with anticoagulants, can be centrifuged immediately to prevent this artifact.

Q4: A batch of our whole blood samples was accidentally left at room temperature for three hours before processing. Are the results from these samples still valid?

A: Unfortunately, the results from these samples are likely compromised and will not reflect the true in-vivo homocysteine concentrations. At room temperature, homocysteine levels can increase by about 10-14% per hour. A three-hour delay could result in a concentration that is over 40% higher than the actual value. These samples should be flagged as unreliable, and if possible, new samples should be collected following proper handling procedures.

Frequently Asked Questions (FAQs)

Q1: What is the best anticoagulant or preservative for homocysteine sample stabilization?

A: The choice of anticoagulant is critical for stabilizing homocysteine.

-

EDTA: This is a common anticoagulant, but it does not stop the in-vitro production of homocysteine from red blood cells. If using EDTA, samples must be placed on ice immediately and centrifuged within one hour.

-

Sodium Fluoride (NaF): The addition of sodium fluoride, a glycolytic inhibitor, significantly improves stability. Collection tubes containing a combination of EDTA + NaF provide excellent long-term stability, keeping homocysteine levels stable for up to 7 days even at room temperature with less than a 20% increase. Sodium fluoride alone at room temperature is also a practical choice for stabilizing samples for up to 3 hours.

-

Acidic Citrate: This preservative has also been shown to stabilize homocysteine levels for several hours at ambient temperatures.

Q2: What is the underlying mechanism that causes homocysteine levels to increase in unseparated blood?

A: The artificial increase is due to the ongoing metabolic activity of blood cells, particularly erythrocytes (red blood cells), after the sample has been drawn. S-adenosylmethionine (SAM) within the cells continues to participate in methylation reactions, producing S-adenosylhomocysteine (SAH), which is then hydrolyzed to form homocysteine. This newly synthesized homocysteine is subsequently released from the cells into the surrounding plasma, artificially elevating the measured concentration.

Q3: Do patient-related factors affect homocysteine levels?

A: Yes, several patient factors can influence homocysteine concentrations.

-

Diet: A recent high-protein meal can cause a temporary 15-20% increase in homocysteine. Therefore, patients are typically required to fast for 8 to 12 hours before blood collection.

-

Medications: Certain drugs can interfere with homocysteine metabolism and affect its levels. These include methotrexate, carbamazepine, phenytoin, and nitrous oxide.

-

Supplements: Vitamins B6, B12, and folate are essential cofactors for homocysteine metabolism. Supplementation with these vitamins can lower homocysteine levels and should be noted during analysis.

Data Presentation: Sample Stability

The following table summarizes the impact of different storage conditions on the stability of total homocysteine in whole blood samples.

| Anticoagulant | Storage Temperature | Time Post-Collection | Mean Increase in Homocysteine |

| EDTA | 21°C (Room Temp) | 1 hour | ~10% |

| EDTA | 21°C (Room Temp) | 3 hours | ~41.9% |

| EDTA | 21°C (Room Temp) | 24 hours | ~40% |

| EDTA | 21°C (Room Temp) | 7 days | ~500% |

| EDTA | 4°C (Refrigerated) | 3 hours | No significant change |

| EDTA | 4°C (Refrigerated) | 24 hours | ~5% |

| EDTA | 4°C (Refrigerated) | 7 days | >100% |

| EDTA + Sodium Fluoride | 21°C (Room Temp) | 7 days | <20% |

Experimental Protocols

Recommended Protocol for Blood Collection and Processing for Homocysteine Analysis

-

Patient Preparation: Instruct the patient to fast for at least 8-12 hours prior to blood collection. A light meal is acceptable, but heavy, protein-rich meals should be avoided.

-

Tube Selection: Use a blood collection tube containing an appropriate stabilizer. A tube with EDTA and Sodium Fluoride (EDTA + NaF) is highly recommended for optimal stability. If unavailable, use an EDTA tube.

-

Blood Collection: Perform venipuncture according to standard procedures.

-

Immediate Post-Collection Handling:

-

If using EDTA + NaF tubes: The sample is relatively stable, but it is still best practice to proceed to centrifugation promptly.

-

If using EDTA tubes: Immediately place the tube on crushed ice or in a 4°C refrigerator. Do not freeze the whole blood sample.

-

-

Centrifugation: Centrifuge the blood sample within one hour of collection to separate the plasma from blood cells.

-

Plasma Aliquoting: Carefully aspirate the plasma supernatant without disturbing the buffy coat or red blood cell layer. Transfer the plasma to a clean, labeled polypropylene tube.

-

Storage:

-

If analysis is to be performed within 48 hours, the plasma can be stored at 2-8°C.

-

For long-term storage, freeze the plasma at -20°C or below. Homocysteine in separated plasma is stable for several weeks when frozen.

-

Visualizations

Caption: Recommended workflow for homocysteine sample collection and processing.

Caption: Common causes and solutions for falsely elevated homocysteine results.

References

Troubleshooting guide for inconsistent homocysteine ELISA results

This guide provides troubleshooting solutions for common issues encountered with the Homocysteine ELISA kit. For optimal results, please read the entire protocol before starting your experiment.

Frequently Asked Questions (FAQs)

Q1: What type of samples can be used with this assay?

A1: This ELISA kit is designed for the detection and quantitation of homocysteine in plasma, serum, cell lysates, and other biological fluids.[1]

Q2: How should I prepare my samples?

A2: Proper sample preparation is critical for accurate results. Here are the general guidelines:

-

Plasma: Collect blood using EDTA or heparin as an anticoagulant. Centrifuge at 1000 x g for 15 minutes at 2-8°C within 30 minutes of collection.[2][3] The resulting supernatant can be used immediately or aliquoted and stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[2][3]

-

Serum: Allow the whole blood to clot at room temperature for 2 hours or overnight at 2-8°C. Centrifuge at 1000 x g for 20 minutes. The serum should be assayed immediately or stored in aliquots at -20°C or -80°C.

-

Cell Lysates: Homogenize the cell pellet on ice in cold PBS. Centrifuge at 10,000 x g for 15 minutes at 4°C. The supernatant can be used for the assay.

-

Other Biological Fluids: Centrifuge samples at 1000 x g for 10 minutes at 4°C to remove particulates.

Q3: What is the principle of this assay?

A3: This kit is a competitive enzyme immunoassay. Homocysteine in the sample competes with a fixed amount of homocysteine conjugated to a protein (e.g., BSA) for binding to a limited amount of anti-homocysteine antibody. The amount of antibody bound to the plate is inversely proportional to the concentration of homocysteine in the sample.

Troubleshooting Inconsistent Results

Inconsistent results in an ELISA can be frustrating. This section addresses common problems, their potential causes, and solutions.

High Background

High background is characterized by high optical density (OD) readings in the negative control wells, which can mask the true signal and reduce the dynamic range of the assay.

| Potential Cause | Recommended Solution |

| Insufficient Washing | Increase the number of wash cycles or the soak time during each wash. Ensure complete aspiration of wash buffer from the wells by tapping the plate on absorbent paper. |

| Contamination of Reagents | Use fresh, sterile pipette tips for each reagent and sample. Ensure that the water used for buffers is of high quality and free of contaminants. |

| Non-specific Binding | Optimize the concentration of the blocking buffer or increase the blocking incubation time. Adding a non-ionic detergent like Tween 20 to the blocking buffer can also help. |

| Substrate Solution Issues | Protect the TMB substrate from light. Ensure the substrate solution is colorless before adding it to the wells. Do not wait too long to read the plate after adding the stop solution. |

| Incorrect Incubation Times or Temperatures | Strictly adhere to the incubation times and temperatures specified in the protocol. Avoid running assays near heat sources or in direct sunlight. |

Low Signal or No Signal

A weak or absent signal can prevent the accurate quantification of homocysteine in your samples.

| Potential Cause | Recommended Solution |

| Reagents Not at Room Temperature | Allow all reagents to equilibrate to room temperature for at least 30-40 minutes before starting the assay. |

| Improper Reagent Preparation or Addition | Double-check all dilution calculations and ensure that reagents are added in the correct order as per the protocol. |

| Expired or Improperly Stored Reagents | Verify the expiration dates of all kit components and ensure they have been stored at the recommended temperatures. |

| Insufficient Incubation Times | Increase the incubation times for antibodies to allow for maximal binding. For example, an overnight incubation at 4°C can enhance the signal. |

| Low Analyte Concentration | If the homocysteine concentration in your samples is below the detection limit of the assay, you may need to concentrate your samples. |

Poor Standard Curve

An inaccurate standard curve will lead to erroneous quantification of your samples.

| Potential Cause | Recommended Solution |

| Improper Standard Dilution | Ensure accurate pipetting and thorough mixing when preparing the standard dilutions. Prepare fresh standards for each assay. |

| Degraded Standard Stock Solution | Store the standard stock solution according to the manufacturer's instructions to prevent degradation. Avoid multiple freeze-thaw cycles. |

| Incorrect Curve Fitting | Use the recommended curve-fitting model for your data analysis. A four-parameter logistic (4-PL) fit is often suggested. |

| Pipetting Inaccuracy | Calibrate your pipettes regularly and use proper pipetting techniques to ensure accurate and consistent volumes. |

High Coefficient of Variation (CV)

High CV values indicate poor reproducibility between replicate wells.

| Potential Cause | Recommended Solution |

| Pipetting Errors | Ensure consistent pipetting technique across all wells. Using a multichannel pipette can help improve consistency. |

| Inadequate Washing | Uneven washing across the plate can lead to variability. Ensure all wells are washed thoroughly and equally. Automated plate washers can improve consistency. |

| "Edge Effect" | This can be caused by temperature gradients across the plate during incubation. Ensure the plate is evenly warmed to room temperature before use and use a plate sealer during incubations to minimize evaporation. Avoid stacking plates during incubation. |

| Contamination Between Wells | Use fresh pipette tips for each sample and standard. Be careful not to splash reagents between wells. Use a new plate sealer for each incubation step. |

Experimental Protocols & Workflows

Standard Homocysteine Competitive ELISA Workflow

This workflow outlines the key steps in a typical competitive ELISA for homocysteine.

Caption: General workflow for a competitive Homocysteine ELISA.

Troubleshooting Decision Tree for Inconsistent Results

This decision tree can help you systematically troubleshoot inconsistent ELISA results.

Caption: Decision tree for troubleshooting inconsistent ELISA results.

References

Technical Support Center: Optimizing HPLC Separation of Homocysteine and Cysteine

Welcome to the technical support center for the HPLC analysis of homocysteine and cysteine. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their chromatographic separations.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the HPLC analysis of homocysteine and cysteine?

A1: Homocysteine and cysteine are small, polar, and UV-transparent molecules. Derivatization is crucial for several reasons:

-

Enhanced Detection: Most derivatizing agents attach a chromophore or fluorophore to the thiol group (-SH) of homocysteine and cysteine, making them detectable by UV-Vis or fluorescence detectors, which offer higher sensitivity than methods like electrochemical detection.[1][2]

-

Improved Retention: The native forms of these amino acids have poor retention on traditional reversed-phase (C18) columns. Derivatization increases their hydrophobicity, leading to better interaction with the stationary phase and improved chromatographic retention.

-

Increased Stability: The derivatization process can stabilize the thiol groups, preventing their oxidation to disulfides during sample preparation and analysis.

Q2: What are the common derivatizing agents for homocysteine and cysteine analysis?

A2: Several reagents are commonly used, each with its own advantages:

-

Ammonium 7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonate (SBD-F): This is a popular choice as it reacts with thiols to produce highly fluorescent derivatives, enabling sensitive detection.[2][3][4]

-

Ellman's Reagent [5,5'-dithiobis-(2-nitrobenzoic acid)]: This reagent is used for UV detection.

-

Phenyl isothiocyanate (PITC): Can be used for direct derivatization of deproteinized plasma for UV detection.

-

4,4'-dithiodipyridine: Used in post-column derivatization methods with colorimetric detection.

Q3: Why is a reduction step required before derivatization?